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Compound of Interest

Compound Name: 4-Pentylaniline

Cat. No.: B1581728

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral properties of 4-pentylaniline and a
series of structurally related p-alkyl-substituted anilines, including aniline, 4-methylaniline, 4-
ethylaniline, 4-propylaniline, and 4-butylaniline. The data presented is sourced from publicly
available spectral databases and is intended to serve as a valuable resource for substance
identification, characterization, and method development.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for 4-pentylaniline and its related
compounds across various analytical techniques.

1H NMR Spectral Data

Table 1: 1H NMR Chemical Shifts (o, ppm) for 4-Pentylaniline and Related Compounds.
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Ar-H (ortho

Ar-H (meta

Alkyl Chain

Compound NH2 Solvent
to NH2) to NH2) Protons
Aniline 6.78 (d) 7.18 (1) 3.75 (s) CDCI3
4-
- 6.63 (d) 6.95 (d) 3.54 (s) 2.23(s,CH3) CDCI3
Methylaniline
2.53 (q,
4-Ethylaniline  6.64 (d) 6.98 (d) 3.55(s) CH2),1.19(t, CDCI3
CH3)
2.47 (t, o-
4- CH2), 1.60
- 6.64 (d) 6.98 (d) 3.55 (s) CDCI3
Propylaniline (m, B-CH2),
0.92 (t, CH3)
2.50 (t, a-
CH2), 1.56
. (m, B-CH2),
4-Butylaniline  6.64 (d) 6.98 (d) 3.55(s) CDCI3
1.33 (m, y-
CH2), 0.92 (t,
CH3)
2.50 (t, a-
CH2), 1.57
4 (m, B-CH2),
. 6.64 (d) 6.98 (d) 3.55 (s) CDCI3
Pentylaniline 1.31 (m, y,o-
CH2), 0.89 (t,
CH3)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.
d=doublet, t=triplet, g=quartet, m=multiplet, s=singlet.

13C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (8, ppm) for 4-Pentylaniline and Related Compounds.
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Alkyl
Compoun C-1(C- C-4 (C- y
C-2,C-6 C-3,C-5 Chain Solvent
d NH2) Alkyl)
Carbons
Aniline 146.7 115.2 129.3 118.6 - CDCI3
4-
Methylanili 144.5 115.3 129.8 129.0 20.4 (CH3) CDCI3
ne
4-
- 144.9 115.2 128.8 135.6 28.0, 16.0 CDCI3
Ethylaniline
4-

- 37.2,24.9,
Propylanili 144.8 115.1 128.9 134.0 138 CDCI3
ne '

4- 34.9, 34.0,

N 144.8 115.1 128.9 134.3 CDCI3
Butylaniline 22.4,13.9
4- 35.2, 31.6,
Pentylanilin  144.8 115.1 128.9 134.4 31.2, 22.6, CDCI3
e 14.0

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm-1) for 4-Pentylaniline and Related Compounds.

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/product/b1581728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

C-H c=C
. . C-H Alkyl
Compound N-H Stretch  Aromatic Aromatic C-N Stretch e
retc
Stretch Stretch
Aniline 3433, 3356 ~3050 ~1620, 1500 ~1278 -
4-
3425, 3345 ~3025 ~1620, 1515 ~1265 2920, 2860
Methylaniline
4-Ethylaniline 3428, 3348 ~3020 ~1620, 1515 ~1260 2960, 2870
4-
B 3430, 3350 ~3020 ~1620, 1515 ~1260 2955, 2870
Propylaniline
4-Butylaniline 3430, 3350 ~3020 ~1620, 1515 ~1260 2955, 2870
4-
N 3430, 3350 ~3020 ~1620, 1515 ~1260 2955, 2870
Pentylaniline

Note: IR peak positions are approximate. The N-H stretch for primary amines typically appears
as two bands (symmetric and asymmetric stretching).

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for 4-Pentylaniline and Related Compounds
(Electron lonization).

Compound Molecular lon [M]+* Base Peak Other Key
Fragments

Aniline 93 93 66, 65

4-Methylaniline 107 106 77,51

4-Ethylaniline 121 106 77

4-Propylaniline 135 106 77

4-Butylaniline 149 106 77

4-Pentylaniline 163 106 77
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Note: Fragmentation patterns can vary with instrumentation and conditions.

UV-Vis Spectral Data

Table 5: UV-Vis Absorption Maxima (Amax, nm) for 4-Pentylaniline and Related Compounds.

Compound Amax 1 Amax 2 Solvent
Aniline 230 280 Ethanol[1]
4-Methylaniline ~235 ~285 Ethanol
4-Ethylaniline ~238 ~288 Ethanol
4-Propylaniline ~240 ~290 Ethanol
4-Butylaniline ~242 ~292 Ethanol
4-Pentylaniline ~245 ~295 Ethanol

Note: Amax values are estimates for the homologous series and can be influenced by the
solvent.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and comparison of
spectral data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the aniline compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCI3, DMSO-d6) in a standard 5 mm NMR tube.

 Instrument Parameters (1H NMR):
o Spectrometer Frequency: 400 MHz or higher.
o Pulse Sequence: A standard single-pulse sequence.

o Acquisition Time: 2-4 seconds.
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o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16, depending on sample concentration.

o Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

e Instrument Parameters (13C NMR):

o Spectrometer Frequency: 100 MHz or higher.

[¢]

Pulse Sequence: A standard proton-decoupled pulse sequence.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 128 or more, as 13C has a low natural abundance.

[e]

Referencing: TMS at 0.00 ppm or the solvent signal (e.g., CDCI3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

[e]

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

[e]

Acquire a background spectrum of the clean, empty ATR crystal.

o

Place a small drop of the liquid aniline sample directly onto the center of the ATR crystal.

[¢]

Lower the press arm to ensure good contact between the sample and the crystal.

¢ |nstrument Parameters:

o Spectral Range: 4000-400 cm-1.

o Resolution: 4 cm-1.
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o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Data Presentation: The spectrum is typically presented in terms of transmittance or
absorbance.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization,
or by direct insertion probe.

lonization:
o lonization Mode: Electron lonization (EI).

o Electron Energy: 70 eV is the standard energy to induce fragmentation and generate
reproducible mass spectra.

Mass Analysis:
o Analyzer Type: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.

o Mass Range: Scan a mass range appropriate for the compound, typically from m/z 40 to
300.

Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the
detected ions as a function of their mass-to-charge ratio.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the aniline compound in a UV-transparent
solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield
an absorbance reading between 0.1 and 1.0 at the Amax.

Instrument Parameters:

o Wavelength Range: Scan from approximately 200 nm to 400 nm.
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o Blank Correction: Use a cuvette containing the pure solvent as a blank to zero the
spectrophotometer.

o Cuvette: Use a quartz cuvette with a 1 cm path length.

o Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of
maximum absorbance (Amax).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and a conceptual
pathway of spectroscopic transitions.

Spectroscopic Analysis Data Interpretation

Absorption Maxima

Sample Preparation m/z Ratios,
Fragmentation

4-Pentylaniline or Structure-Spectrum
Related Compound Correlations

®—> Vibrational Frequencies

Chemical Shifts,
Coupling Constants

Comparative Analysis

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of 4-pentylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Aniline (data page) - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Pentylaniline
and Related Alkyl-Anilines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581728#spectral-database-for-4-pentylaniline-and-
related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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